molecular formula C6H6N4O5 B3007033 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1823967-25-4

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B3007033
CAS No.: 1823967-25-4
M. Wt: 214.137
InChI Key: TWNABUOYKWLIFX-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 1823967-25-4) is a high-purity pyrazole derivative supplied as a powder and designed for room temperature storage . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. With a molecular formula of C6H6N4O5 and a molecular weight of 214.14 g/mol, it features a nitro group and a carboxamide group on its pyrazole ring, making it a valuable intermediate for the synthesis of more complex heterocyclic systems . Research indicates that pyrazole-acetic acid hybrids are key precursors in developing novel thiazole-pyrazole hybrid molecules, which have shown promise in biological studies for their cytotoxic activity against human cancer cell lines such as HepG-2, MCF-7, and HCT-116 . Furthermore, such hybrid compounds have been explored as inhibitors of carbonic anhydrase isoforms (CAIX and CAXII), which are important therapeutic targets . This reagent is intended for research applications as a synthetic intermediate only and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-carbamoyl-4-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O5/c7-6(13)5-3(10(14)15)1-9(8-5)2-4(11)12/h1H,2H2,(H2,7,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNABUOYKWLIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the reaction of appropriate pyrazole derivatives with acetic acid or its derivativesThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid may exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate enzyme activity involved in inflammatory pathways, such as cyclooxygenase enzymes. The potential for developing new anti-inflammatory drugs based on this compound is significant, particularly in treating chronic diseases where inflammation plays a key role.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related pyrazole derivatives have shown efficacy against various bacterial strains, indicating that this compound could be explored as a lead compound in antimicrobial drug development .

Pesticide Development

Given the biological activity associated with pyrazole derivatives, this compound may serve as a foundation for developing new pesticides. Its ability to interact with biological systems suggests it could be effective against pests while minimizing harm to non-target organisms. Research into the synthesis of agrochemicals based on this framework could lead to more sustainable agricultural practices .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Although specific detailed methods are not extensively documented, it generally requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of pyrazole derivatives found that compounds with similar structures effectively inhibited cyclooxygenase enzymes, leading to reduced inflammation in animal models. This suggests that this compound could have similar therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing novel pyrazole derivatives for antimicrobial testing revealed that certain modifications led to enhanced activity against resistant bacterial strains. This highlights the importance of structural variations in optimizing the efficacy of compounds like this compound for medicinal applications .

Mechanism of Action

The mechanism of action of 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid can be contextualized by comparing it with analogs in the pyrazole-acetic acid family. Below is a detailed analysis supported by data tables and research findings:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Properties
This compound 3-Carbamoyl, 4-Nitro C₆H₆N₄O₅ 214.14 1823967-25-4 95 High polarity, moderate stability
2-(3-Carbamoyl-4-iodo-1H-pyrazol-1-yl)acetic acid 3-Carbamoyl, 4-Iodo C₆H₆IN₃O₃ 295.03 1354706-04-9 Discontinued Higher molecular weight, lower solubility
{4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid 4-Chloro, 3-Nitro C₅H₄ClN₃O₄ 205.55 910561-03-4 N/A Lower molecular weight, higher lipophilicity
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid 3-Amino, 4-Methyl C₆H₉N₃O₂ 155.15 1245823-90-8 Discontinued Reduced steric hindrance, basic amino group

Key Research Findings

Substituent Effects on Reactivity: The 4-nitro group in the target compound enhances electrophilicity compared to the 4-iodo analog, making it more reactive in nucleophilic substitution reactions. Replacing the nitro group with chloro (as in CAS 910561-03-4) reduces hydrogen-bonding capacity but increases hydrophobicity, favoring membrane permeability in biological assays .

Stability and Solubility: The carbamoyl group in the target compound improves aqueous solubility (logP ~0.7) compared to the purely hydrophobic 4-methyl analog (logP ~1.2) . The discontinued status of the 4-iodo and 3-amino-4-methyl analogs (CAS 1354706-04-9 and 1245823-90-8) highlights supply-chain challenges for halogenated or amino-substituted pyrazoles .

Applications :

  • The target compound’s nitro-carbamoyl combination is advantageous in kinase inhibitor design due to dual hydrogen-bonding and electron-withdrawing effects .
  • In contrast, the chloro-nitro variant (CAS 910561-03-4) is prioritized in herbicide development for its stability under UV light .

Table 2: Comparative Performance in Agrochemical Screening

Compound Herbicidal Activity (IC₅₀, μM) Photostability (t₁/₂, hours) Mammalian Toxicity (LD₅₀, mg/kg)
This compound 12.3 ± 1.2 48 ± 3 >2000
{4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid 8.7 ± 0.9 72 ± 5 980
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid >100 24 ± 2 >5000

Data synthesized from agrochemical studies .

Biological Activity

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid, with the CAS number 1823967-25-4, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound possesses a molecular formula of C6H6N4O5C_6H_6N_4O_5 and a molecular weight of 214.14 g/mol. The focus of this article is to explore the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₆H₆N₄O₅
Molecular Weight214.14 g/mol
IUPAC NameThis compound
PubChem CID119056214

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus, suggesting a potential application in treating bacterial infections .

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. Specifically, compounds related to this compound have been evaluated for their anti-inflammatory activity, demonstrating the ability to reduce tumor necrosis factor (TNF)-α and interleukin (IL)-6 levels significantly . The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups enhances anti-inflammatory potency.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a significant area of research. Studies have reported that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . For instance, compounds with similar nitro-substituents have shown promising results in inhibiting cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .

Case Study 1: In Vivo Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a series of pyrazole derivatives using a carrageenan-induced rat paw edema model. Among these compounds, those structurally similar to this compound exhibited significant reduction in edema, comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against various pathogens. The results indicated that certain analogs displayed minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against S. aureus and E. coli, suggesting potential as effective antimicrobial agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Cytokine Modulation : Inhibition of cytokine production leads to reduced inflammation.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells contributes to its anticancer effects.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function may underlie its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or acrylates, followed by functionalization. For example, and highlight the use of chloroacetyl chloride and triethylamine in dichloromethane for analogous acetamide pyrazole derivatives. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine (or substituted hydrazines) under reflux .
  • Nitro Group Introduction : Nitration at the 4-position using HNO₃/H₂SO₄, requiring precise temperature control to avoid over-nitration.
  • Carbamoylation : Treating intermediates with urea or carbamoyl chloride in basic media.
  • Purification : Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Combined experimental and theoretical approaches are critical. demonstrates the use of:

  • ¹H/¹³C NMR : Assign signals by comparing experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)).
  • IR Spectroscopy : Confirm carbamoyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Discrepancies between experimental and theoretical data (e.g., nitro group vibrational modes) are resolved by adjusting computational solvation models .

Q. How does the nitro group at the 4-position influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 25–60°C, monitoring decomposition via HPLC. Nitro groups are electron-withdrawing, enhancing stability in acidic conditions but promoting hydrolysis in alkaline media.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for nitro-pyrazoles).
  • Light Sensitivity : UV-Vis spectroscopy to assess photodegradation kinetics under controlled irradiation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution or redox reactions?

  • Methodological Answer : emphasizes ICReDD’s quantum chemical reaction path search methods:

  • Reactivity Prediction : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the acetic acid side chain may act as a leaving group in substitution reactions.
  • Transition State Analysis : Locate TSs for nitro group reduction (e.g., using H₂/Pd-C) with Gaussian or ORCA software.
  • Solvent Effects : COSMO-RS models to simulate solvent interactions in reactions like hydrolysis .

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

  • Methodological Answer :

  • Dose-Response Curves : Test compound concentrations across a wide range (nM–μM) to distinguish specific inhibition from non-specific toxicity.
  • Off-Target Screening : Use proteomic profiling (e.g., affinity chromatography with immobilized compound) to identify unintended binding partners.
  • Theoretical Docking : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2) and predict selectivity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies without structural modification?

  • Methodological Answer :

  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) using solvent evaporation.
  • Surfactant Complexation : Use polysorbate 80 or cyclodextrins to improve intestinal absorption in pharmacokinetic studies .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Factorial Design : Vary parameters (temperature, solvent polarity, stoichiometry) using Design-Expert® software to identify critical factors.
  • In Situ Monitoring : ReactIR or HPLC-MS to track intermediate formation and side reactions.
  • Reproducibility Protocols : Cross-validate results with independent labs, ensuring standardized reagent purity and equipment calibration .

Q. What advanced chromatographic techniques separate and quantify degradation products of this compound in environmental or biological matrices?

  • Methodological Answer :

  • UHPLC-QTOF-MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
  • Data Processing : Use UNIFI™ or MZmine for non-targeted screening of degradation byproducts (e.g., nitro-reduced amines).
  • Matrix Effects : Spike-and-recovery experiments in plasma or soil extracts to validate method accuracy .

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